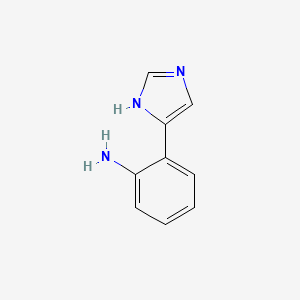
2-(1H-Imidazol-4-yl)aniline
概要
説明
2-(1H-Imidazol-4-yl)aniline is a heterocyclic aromatic amine with a molecular formula of C9H9N3. This compound features an imidazole ring fused to an aniline moiety, making it a versatile molecule in various chemical and biological applications. The imidazole ring is known for its presence in many biologically active compounds, including histidine and histamine, which are crucial in biological systems.
Synthetic Routes and Reaction Conditions:
Cyclization of Amido-Nitriles: One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts.
Microwave-Assisted Synthesis: Another efficient method is the microwave-assisted synthesis, where a mixture of p-aminobenzoic acid and polyphosphoric acid is heated in a microwave oven.
Industrial Production Methods: Industrial production often employs high-temperature cyclization reactions using strong dehydrating agents like polyphosphoric acid. These methods are scalable and provide high yields, making them suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
2-(1H-Imidazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Serves as a model compound for studying enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 2-(1H-Imidazol-4-yl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the compound can form hydrogen bonds with biological macromolecules, affecting their function and stability .
類似化合物との比較
1H-Imidazole: A simpler imidazole compound without the aniline moiety.
2-Phenylimidazole: Similar structure but with a phenyl group instead of an aniline group.
Benzimidazole: Contains a fused benzene and imidazole ring.
Uniqueness: 2-(1H-Imidazol-4-yl)aniline is unique due to its combination of an imidazole ring and an aniline moiety, providing a distinct set of chemical properties and reactivity. This dual functionality makes it particularly valuable in synthetic chemistry and drug design .
特性
IUPAC Name |
2-(1H-imidazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRSJVPLBREJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














